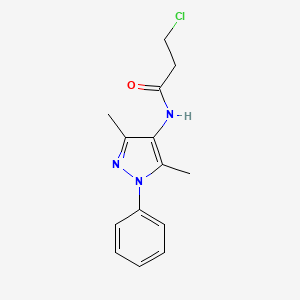
3-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanamide
描述
3-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanamide is a useful research compound. Its molecular formula is C14H16ClN3O and its molecular weight is 277.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
- Molecular Formula : C14H16ClN3O
- Molecular Weight : 277.75 g/mol
- CAS Number : 1170415-79-8
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines.
Case Studies and Research Findings
- In Vitro Cytotoxicity : The compound exhibited significant cytotoxic effects against several cancer cell lines. For instance, it demonstrated an IC50 value of approximately 12.50 µM against the MCF7 breast cancer cell line, indicating moderate potency in inhibiting cell proliferation .
- Mechanism of Action : The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of specific kinases involved in cancer progression. For example, related pyrazole compounds have been reported to inhibit Aurora-A kinase with an IC50 of 0.067 µM .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are also noteworthy. Research indicates that compounds similar to this compound can inhibit inflammatory pathways.
Mechanisms and Findings
- Cytokine Inhibition : Studies have shown that pyrazole derivatives can reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting their potential use in treating inflammatory diseases .
- In Vivo Studies : Animal models have demonstrated that these compounds can reduce inflammation markers significantly when administered during induced inflammation .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored.
Research Insights
- Broad-Spectrum Activity : Preliminary studies indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
- Comparison with Standards : In comparative studies, the compound showed superior activity compared to standard antibiotics in certain bacterial strains, reinforcing its potential as a therapeutic agent .
Data Table: Biological Activity Summary
科学研究应用
Basic Information
- IUPAC Name : 3-chloro-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)propanamide
- Molecular Formula : C14H16ClN3O
- Molecular Weight : 277.75 g/mol
- CAS Number : 1170415-79-8
- Boiling Point : 441.2 ± 45.0 °C (Predicted)
- Density : 1.22 ± 0.1 g/cm³ (Predicted)
- pKa : 13.58 ± 0.70 (Predicted)
Medicinal Chemistry
This compound has been studied for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting various diseases.
Case Study: Anticancer Activity
In a study examining the anticancer properties of pyrazole derivatives, it was found that compounds similar to this compound exhibited significant cytotoxic effects against several cancer cell lines. The mechanism of action was attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival .
Agricultural Science
The compound's potential as a plant growth regulator has been explored, particularly its ethylene-like activity, which can influence plant growth and development.
Case Study: Ethylene-Like Activity
Research indicated that derivatives of pyrazole compounds can induce the "triple response" in Arabidopsis seedlings, which is characterized by shortened hypocotyls and exaggerated apical hooks. This suggests that compounds like this compound could be utilized to enhance agricultural productivity by modulating plant growth responses .
Material Science
The compound's unique chemical structure allows for potential applications in developing new materials with specific properties.
Case Study: Polymer Development
Studies have shown that incorporating pyrazole derivatives into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant for creating advanced materials used in various industrial applications .
属性
IUPAC Name |
3-chloro-N-(3,5-dimethyl-1-phenylpyrazol-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-10-14(16-13(19)8-9-15)11(2)18(17-10)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJNVQNGNKNLLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















